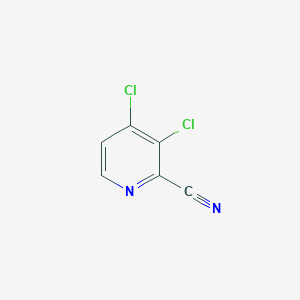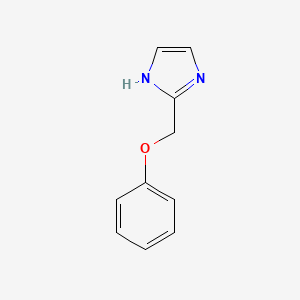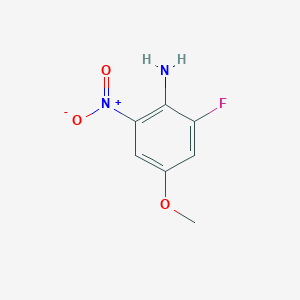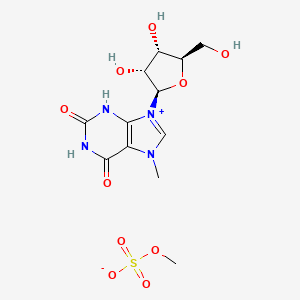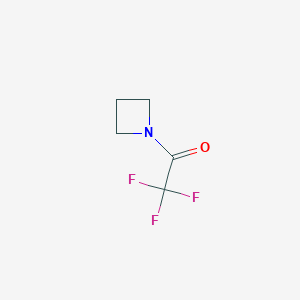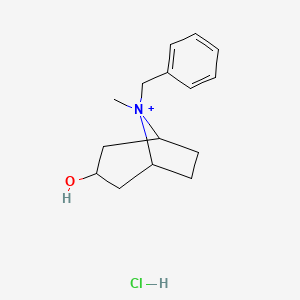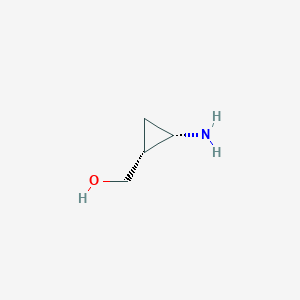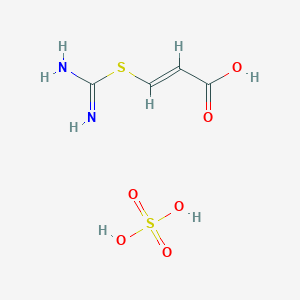
3-(Carbamimidoylthio)acrylic acid sulfuric acid salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Carbamimidoylthio)acrylic acid sulfuric acid salt is a compound with the molecular formula C4H8N2O6S2. It is known for its unique chemical structure, which includes a carbamimidoylthio group attached to an acrylic acid backbone, combined with sulfuric acid. This compound is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamimidoylthio)acrylic acid sulfuric acid salt typically involves the reaction of 3-(Carbamimidoylthio)acrylic acid with sulfuric acid. The reaction conditions often require a controlled environment to ensure the stability of the compound. The process may involve the following steps:
Preparation of 3-(Carbamimidoylthio)acrylic acid: This can be synthesized through the reaction of appropriate starting materials under specific conditions.
Reaction with Sulfuric Acid: The 3-(Carbamimidoylthio)acrylic acid is then reacted with sulfuric acid to form the sulfuric acid salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety measures are in place.
Análisis De Reacciones Químicas
Types of Reactions
3-(Carbamimidoylthio)acrylic acid sulfuric acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-(Carbamimidoylthio)acrylic acid sulfuric acid salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Carbamimidoylthio)acrylic acid sulfuric acid salt involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the context of its use. The pathways involved may include those related to oxidative stress, signal transduction, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Carbamimidoylthio)acrylic acid sulfuric acid salt include:
Acrylic Acid: Known for its use in polymer production and various chemical reactions.
Sulfuric Acid Salts: These compounds have diverse applications in industry and research.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C4H8N2O6S2 |
|---|---|
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
(E)-3-carbamimidoylsulfanylprop-2-enoic acid;sulfuric acid |
InChI |
InChI=1S/C4H6N2O2S.H2O4S/c5-4(6)9-2-1-3(7)8;1-5(2,3)4/h1-2H,(H3,5,6)(H,7,8);(H2,1,2,3,4)/b2-1+; |
Clave InChI |
UWVNHPNVOMFDHW-TYYBGVCCSA-N |
SMILES isomérico |
C(=C/SC(=N)N)\C(=O)O.OS(=O)(=O)O |
SMILES canónico |
C(=CSC(=N)N)C(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
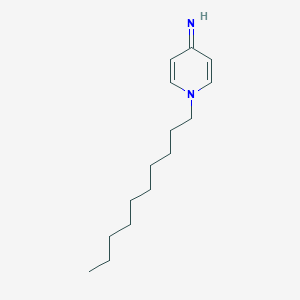
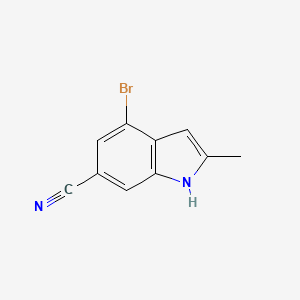

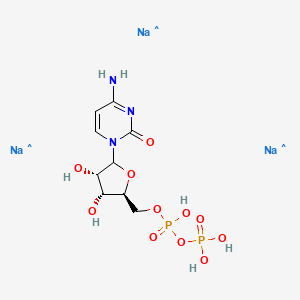
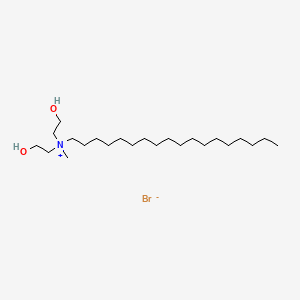
![[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride](/img/structure/B12822309.png)
